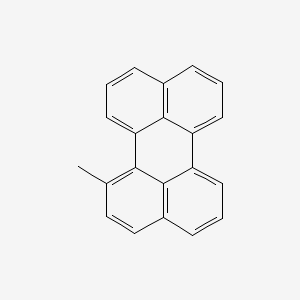

1-Methylperylene

Description

Structure

3D Structure

Properties

CAS No. |

64031-91-0 |

|---|---|

Molecular Formula |

C21H14 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1-methylperylene |

InChI |

InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3 |

InChI Key |

QRURZXSWSCYVBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs methyl chloride or methyl bromide as the alkylating agent, with aluminum chloride (AlCl₃) as the Lewis acid catalyst. The mechanism proceeds via the generation of a methyl carbocation, which attacks the electron-rich aromatic system of perylene. The reaction is conducted under anhydrous conditions in inert solvents such as dichloromethane or carbon disulfide at temperatures ranging from 0°C to 50°C.

Critical Parameters:

Yield Optimization and Byproduct Management

Side reactions, such as di- or tri-methylation, are common. Chromatographic purification (e.g., silica gel with chloroform eluent) is required to isolate 1-methylperylene. Patent data suggest that yields can reach 60–70% under optimized conditions, with unreacted perylene recoverable for reuse.

Metal-Catalyzed Alkylation Strategies

Alternative methods utilize transition metal catalysts to improve regioselectivity and reaction efficiency.

Zinc Salt-Mediated Reactions

A patent (US5650513A) describes the use of zinc acetate as a catalyst for alkylating perylene derivatives under high-temperature conditions (150–350°C). While this method primarily targets dicarboxylic acid derivatives, the protocol is adaptable to 1-methylperylene synthesis by substituting methylamine for bulkier amines.

Key Advantages:

Comparative Analysis of Catalysts

The table below summarizes catalytic systems for methylating perylene:

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| AlCl₃ | 0–50 | CH₂Cl₂ | 60–70 | Di-/tri-methylated |

| Zn(OAc)₂ | 150–220 | Quinoline | 50–65 | Perylene |

| FeCl₃ | 25–40 | CS₂ | 55–60 | Isomeric methylated |

Advanced Purification Techniques

Post-synthetic purification is critical due to the structural similarity of methylated perylene isomers.

Chromatographic Separation

Column chromatography using silica gel and chloroform effectively resolves 1-methylperylene from unreacted perylene and multi-methylated species. High-performance liquid chromatography (HPLC) with C18 columns offers higher resolution but at increased cost.

Recrystallization Protocols

Recrystallization from toluene-methanol mixtures produces high-purity 1-methylperylene (≥98%). Solvent polarity adjustments (e.g., adding hexane) further enhance crystal quality.

Mechanistic Insights from Side-Reaction Analysis

Carbocation Stability and Rearrangements

SN1-like mechanisms (as described in) are unlikely in Friedel-Crafts alkylation due to the aromatic system’s nucleophilicity. However, carbocation stability influences reaction pathways: tertiary carbocations (from longer alkyl chains) lead to more byproducts, whereas methyl carbocations exhibit minimal rearrangements.

Temperature-Dependent Byproduct Formation

At temperatures exceeding 200°C, perylene decomposition competes with alkylation, reducing yields. Thermodynamic studies recommend maintaining temperatures below 220°C for zinc-catalyzed reactions.

Industrial and Research Applications

Scalability Challenges

Industrial-scale synthesis requires pressurized reactors to safely manage exothermic reactions. Patent US5650513A highlights the use of autoclaves with stirring mechanisms to ensure homogeneous mixing.

Emerging Methodologies

Recent academic work explores photochemical alkylation using UV light and methyl iodide, though yields remain suboptimal (~40%).

Chemical Reactions Analysis

Types of Reactions: 1-Methylperylene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of perylenequinone derivatives.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Hydrogen gas, palladium on carbon; atmospheric pressure.

Substitution: Nitric acid, halogens; Lewis acid catalysts like aluminum chloride.

Major Products Formed:

Oxidation: Perylenequinone derivatives.

Reduction: Dihydro-1-Methylperylene.

Substitution: Nitro-1-Methylperylene, halo-1-Methylperylene.

Scientific Research Applications

1-Methylperylene has a wide range of applications in scientific research:

Biology: Its fluorescence properties make it useful in bioimaging and as a marker in various biological assays.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species upon light activation.

Mechanism of Action

The mechanism by which 1-Methylperylene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it transitions to an excited state, which can then transfer energy to surrounding molecules or generate reactive species. This property is harnessed in applications like photodynamic therapy, where the generated reactive oxygen species can induce cell death in targeted cancer cells.

Comparison with Similar Compounds

Key Research Findings

- McCarthy and Blanchard (1996) : Demonstrated that 1-methylperylene’s vibrational relaxation in branched alkanes correlates with solvent methyl density, highlighting its utility in probing local solvent organization .

- Goldie and Blanchard (1999) : Revealed that 1-methylperylene’s rotational dynamics in alcohols are less affected by hydrogen bonding than perylene’s, underscoring the methyl group’s role in modulating solute-solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.